![molecular formula C24H34O5 B15128697 5-[3,14-Dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B15128697.png)
5-[3,14-Dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
19-Hydroxybufalin is a naturally occurring bufadienolide, a type of steroid compound derived from the skin of toads. It is known for its potent biological activities, particularly its antitumor effects. This compound has garnered significant interest in scientific research due to its potential therapeutic applications, especially in the treatment of various cancers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 19-Hydroxybufalin typically involves the extraction of bufadienolides from toad skin, followed by chemical modification. The process includes several steps such as oxidation, reduction, and hydroxylation to introduce the hydroxyl group at the 19th position. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to achieving high yields and purity .
Industrial Production Methods
Industrial production of 19-Hydroxybufalin is less common due to the complexity of its synthesis and the availability of natural sources. advancements in biotechnology and synthetic chemistry may pave the way for more efficient production methods in the future .
Analyse Des Réactions Chimiques
Types of Reactions
19-Hydroxybufalin undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form hydroxyl or carbonyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce the compound.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions include various hydroxylated and oxidized derivatives of 19-Hydroxybufalin, which may exhibit different biological activities .
Applications De Recherche Scientifique
Mécanisme D'action
19-Hydroxybufalin exerts its effects primarily through the Wnt/β-catenin signaling pathway. It inhibits the proliferation of cancer cells by downregulating key molecules such as CyclinD1, c-Myc, and β-catenin. Additionally, it promotes apoptosis by upregulating pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating anti-apoptotic proteins like Bcl-2 .
Comparaison Avec Des Composés Similaires
Similar Compounds
19-Hydroxybufalin is structurally similar to other bufadienolides, including:
- Bufalin
- Telocinobufagin
- Hellebrigenol
- Gamabufotalin
- Arenobufagin
- Resibufogenin
Uniqueness
What sets 19-Hydroxybufalin apart from these similar compounds is its specific hydroxylation at the 19th position, which may contribute to its unique biological activities and therapeutic potential .
Propriétés
Formule moléculaire |
C24H34O5 |
|---|---|
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
5-[3,14-dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one |
InChI |
InChI=1S/C24H34O5/c1-22-9-7-19-20(4-3-16-12-17(26)6-10-23(16,19)14-25)24(22,28)11-8-18(22)15-2-5-21(27)29-13-15/h2,5,13,16-20,25-26,28H,3-4,6-12,14H2,1H3 |
Clé InChI |
AXTYMYOHGWVSQN-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC3C(C1(CCC2C4=COC(=O)C=C4)O)CCC5C3(CCC(C5)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B15128618.png)
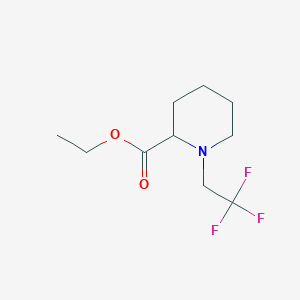
![rac-(3aR,6aS)-2-benzyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B15128630.png)

![3-(4-chlorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B15128637.png)
![1-oxo-1H,2H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B15128638.png)
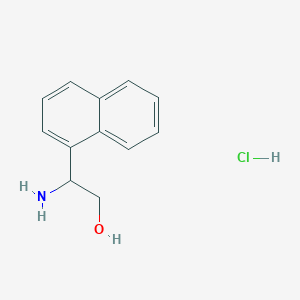
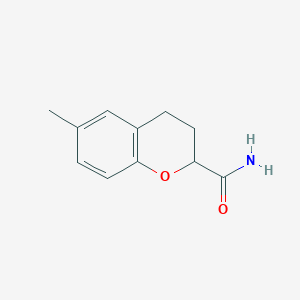
![Ethyl [(5-phenyl-1,2,4-thiadiazol-3-yl)carbamoyl]formate](/img/structure/B15128651.png)
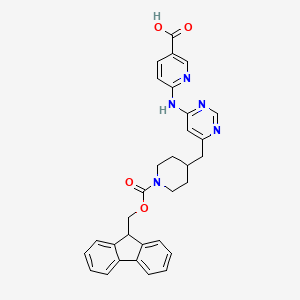
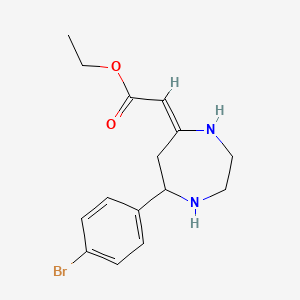
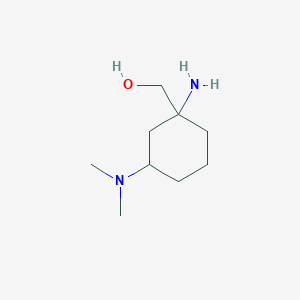
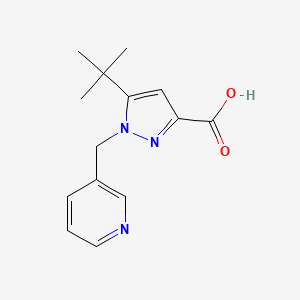
![2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B15128708.png)
